molecular formula C18H26N2O2 B5408253 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine

1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine

Katalognummer: B5408253
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: GSXFTBMLAHNICC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine, also known as LY2940094, is a small molecule drug that has been developed as a potential treatment for various diseases such as cancer, Alzheimer's disease, and schizophrenia.

Wirkmechanismus

1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine acts as a selective inhibitor of the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease. In addition, this compound can modulate dopamine neurotransmission in the brain, which may contribute to its therapeutic effects in schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In Alzheimer's disease research, this compound can reduce the levels of beta-amyloid plaques and improve cognitive function in animal models. In schizophrenia research, this compound can modulate dopamine neurotransmission and improve cognitive function and reduce symptoms in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine has several advantages for lab experiments, including its high selectivity and potency for the PI3K/Akt/mTOR signaling pathway, as well as its ability to induce apoptosis in cancer cells and reduce beta-amyloid plaques in Alzheimer's disease. However, this compound also has some limitations, such as its poor solubility in water and its potential toxicity in high doses.

Zukünftige Richtungen

There are several future directions for the research and development of 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine. In cancer research, further studies are needed to determine the optimal dosing and administration schedule of this compound, as well as its potential synergy with other anticancer agents. In Alzheimer's disease research, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, as well as its potential to modify the course of the disease. In schizophrenia research, further studies are needed to elucidate the mechanisms of action of this compound and to evaluate its potential as a novel treatment for the disease. Overall, this compound represents a promising drug candidate for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.

Synthesemethoden

The synthesis of 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material is cyclobutylmethylamine, which is reacted with paraformaldehyde and formic acid to form the methoxymethylcyclobutylamine intermediate. This intermediate is then treated with phosgene and triethylamine to form the corresponding isocyanate, which is subsequently reacted with N-phenylpiperidine to yield this compound.

Wissenschaftliche Forschungsanwendungen

1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease research, this compound has been found to reduce the accumulation of beta-amyloid plaques, which are associated with the pathology of the disease. In schizophrenia research, this compound has been shown to improve cognitive function and reduce symptoms in animal models.

Eigenschaften

IUPAC Name

(3-anilinopiperidin-1-yl)-[1-(methoxymethyl)cyclobutyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-22-14-18(10-6-11-18)17(21)20-12-5-9-16(13-20)19-15-7-3-2-4-8-15/h2-4,7-8,16,19H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXFTBMLAHNICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)N2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.